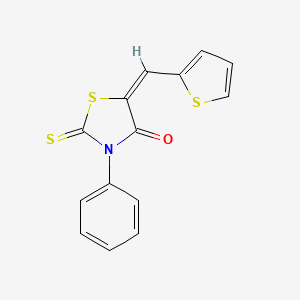

3-Phenyl-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one

CAS No.:

Cat. No.: VC15694050

Molecular Formula: C14H9NOS3

Molecular Weight: 303.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H9NOS3 |

|---|---|

| Molecular Weight | 303.4 g/mol |

| IUPAC Name | (5E)-3-phenyl-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one |

| Standard InChI | InChI=1S/C14H9NOS3/c16-13-12(9-11-7-4-8-18-11)19-14(17)15(13)10-5-2-1-3-6-10/h1-9H/b12-9+ |

| Standard InChI Key | AVOLWSYTUDOYJG-FMIVXFBMSA-N |

| Isomeric SMILES | C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=CS3)/SC2=S |

| Canonical SMILES | C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CS3)SC2=S |

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Weight

The compound has the molecular formula C₁₄H₉NOS₃ and a molecular weight of 303.4 g/mol. Its structure features a thiazolidinone core (a five-membered ring with one nitrogen and one sulfur atom) substituted at the 3-position by a phenyl group and at the 5-position by a 2-thienylmethylene moiety. The thienylmethylene group introduces conjugation, potentially enhancing electronic delocalization and reactivity .

Stereochemical Considerations

The thienylmethylene substituent adopts an E-configuration (trans) relative to the thioxo group at position 2, as confirmed by NMR spectroscopy in analogous compounds . This configuration stabilizes the molecule through minimized steric hindrance between the thiophene ring and the thiazolidinone core.

Spectroscopic Characterization

Key spectroscopic data for structurally related thiazolidinones include:

-

IR (KBr, cm⁻¹): 1682 (>C=O), 1604 (–C=N), 1279 (–C–N), 792 (–C–S) .

-

¹H NMR (DMSO-d₆): δ 7.19–8.19 (m, aromatic protons), 7.30 (s, –C=CH) .

-

¹³C NMR: Peaks at δ 164.98 (>C=O) and δ 138.72 (thiazolidinone C2) .

These spectral features align with the target compound’s expected behavior, though minor shifts may occur due to the phenyl substitution.

Synthesis and Optimization

General Synthetic Route

The synthesis of 3-phenyl-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one follows a multi-step protocol common to thiazolidinone derivatives :

-

Condensation Reaction:

Thiophene-2-carbaldehyde reacts with rhodanine (2-thioxo-4-thiazolidinone) in ethanol under acidic conditions (e.g., sodium acetate) to form 5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one . -

N-Substitution:

The 3-position is functionalized via nucleophilic substitution. For example, treating the intermediate with phenylmagnesium bromide introduces the phenyl group.

Reaction Conditions:

-

Solvent: Ethanol or dimethylformamide (DMF)

-

Temperature: Reflux (80–100°C)

-

Catalyst: Sodium acetate or triethylamine

Purification and Characterization

Crude product is purified via recrystallization from DMF or ethanol. Purity is assessed using thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). Melting points for analogous compounds range from 144°C to 195°C .

Physicochemical Properties

Thermodynamic Parameters

While direct data for the phenyl-substituted derivative is limited, structurally similar compounds exhibit:

| Property | Value (Analogous Compound) | Source |

|---|---|---|

| Density | 1.4 ± 0.1 g/cm³ | |

| Boiling Point | 479.7 ± 55.0°C | |

| Flash Point | 243.9 ± 31.5°C | |

| LogP (Partition Coeff.) | 3.51 |

The high logP value suggests significant lipophilicity, favoring membrane permeability in biological systems .

Solubility

The compound is sparingly soluble in water but dissolves readily in polar aprotic solvents (e.g., DMSO, DMF) and moderately in ethanol. This solubility profile aligns with its application in drug formulations requiring organic solvents .

Chemical Reactivity

Electrophilic Substitution

The thiophene ring undergoes electrophilic substitution at the 5-position due to electron donation from the sulfur atom. For example, nitration or halogenation reactions could introduce functional groups for further derivatization.

Nucleophilic Attack

The thioxo group (–C=S) at position 2 is susceptible to nucleophilic attack. In alkaline conditions, it may react with amines to form thioamide derivatives, a pathway exploited in synthesizing hybrid antimicrobial agents .

Oxidation and Reduction

-

Oxidation: The thioxo group oxidizes to a sulfonyl group (–SO₂) under strong oxidizing agents (e.g., H₂O₂), altering biological activity.

-

Reduction: The exocyclic double bond (–C=CH–) can be hydrogenated to a single bond, modulating conformational flexibility .

Biological Activity and Mechanisms

Antimicrobial Efficacy

In vitro studies on analogous thiazolidinones demonstrate potent activity against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, with minimum inhibitory concentrations (MICs) as low as 50 µg/mL . The phenyl substitution enhances membrane penetration compared to alkyl or piperazinyl groups .

Table 1: Antimicrobial Activity of Selected Thiazolidinones

| Compound | MIC (µg/mL) | Target Microorganism |

|---|---|---|

| 5a (Phenyl derivative) | 62.5 | E. coli |

| 5d (Propyl derivative) | 50.0 | Pseudomonas aeruginosa |

| 6e (Cyclohexyl derivative) | 62.5 | Streptococcus pyogenes |

Mechanism of Action

Molecular docking studies reveal that the compound binds to the ATPase domain of microbial DNA gyrase, inhibiting its enzymatic activity and preventing DNA supercoiling . Key interactions include:

-

Hydrogen bonding between the thioxo group and Asp73 residue.

Antifungal Activity

Against Candida albicans and Aspergillus niger, derivatives exhibit MICs comparable to nystatin (25–50 µg/mL), suggesting broad-spectrum potential .

Applications and Future Directions

Pharmaceutical Development

The compound’s antimicrobial profile positions it as a lead candidate for antibiotic-resistant infections. Structural modifications (e.g., introducing electron-withdrawing groups on the phenyl ring) could enhance potency and reduce toxicity .

Materials Science

Conjugation between the thiophene and thiazolidinone moieties suggests utility in organic semiconductors or photovoltaic materials, though this remains unexplored.

Synthetic Challenges

Current limitations include moderate yields in N-substitution reactions and the need for hazardous solvents (e.g., DMF). Green chemistry approaches, such as microwave-assisted synthesis, could address these issues.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume